2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, along with the various substituents. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazolopyrimidine core is known to undergo a variety of reactions .Scientific Research Applications
Synthesis and Structural Analysis
The compound belongs to a class of heterocyclic compounds known for their complex synthesis and diverse chemical properties. Research has detailed methods for the synthesis of various heterocyclic compounds, including triazolopyrimidines and thienopyrimidines, demonstrating the versatility of these chemical structures for further functionalization and application in different scientific fields (Fadda et al., 2017).
Potential in Medicinal Chemistry
Studies on related compounds have highlighted their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. For instance, derivatives of triazolopyrimidines have been evaluated for their antimicrobial properties, with some showing pronounced activity (Bhuiyan et al., 2006). Similarly, compounds synthesized from pyrimidin-2-thione derivatives have shown potential as anticancer agents, indicating the therapeutic relevance of these heterocyclic compounds (Horishny et al., 2021).
Agricultural Chemistry Applications
In the context of agricultural chemistry, derivatives incorporating thiadiazole and triazolopyrimidine moieties have been assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. The research demonstrates the potential of these compounds to contribute to the development of new, effective insecticides (Fadda et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-2-19-12-11(17-18-19)13(16-8-15-12)22-7-10(20)14-6-9-4-3-5-21-9/h3-5,8H,2,6-7H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNIUUEBPEFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCC3=CC=CO3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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